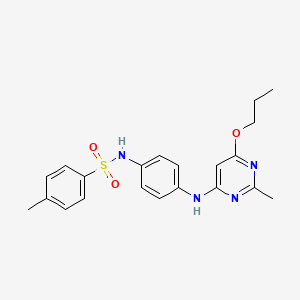![molecular formula C11H17F3N2O4 B2376195 5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one;2,2,2-trifluoroacetic acid CAS No. 2230799-89-8](/img/structure/B2376195.png)
5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of derivatives of 3,9-diazaspiro[5.5]undecane, a component related to 5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one, has been achieved, offering paths for preparing symmetrical or unsymmetrical derivatives (Rice, Grogan, & Freed, 1964).
Application in Organic Synthesis
- Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives have been synthesized using a one-pot, multi-component reaction, demonstrating the chemical versatility of components related to the compound of interest (Li et al., 2014).
Potential Pharmacological Applications
- Derivatives of 3,9-diazaspiro[5.5]undecane have been indicated as potential CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases (Norman, 2007).
- 1,9-Diazaspiro[5.5]undecanes, including ring-fused derivatives, have been explored for the treatment of obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Advanced Synthesis Techniques
- The microwave-assisted synthesis of 3,9-diazaspiro[5.5]undecanes and related compounds on a solid-phase has been reported, highlighting advanced techniques in synthesizing these compounds (Macleod et al., 2006).
Biological Activity Studies
- The study of γ-aminobutyric acid type A receptor antagonists based on 3,9-diazaspiro[5.5]undecane compounds shows potential for peripheral GABAAR inhibition, suggesting a role in immunomodulation (Bavo et al., 2021).
Mechanism of Action
Target of Action
The primary target of 5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a major inhibitory neurotransmitter receptor in the central nervous system and plays a crucial role in maintaining the balance between neuronal excitation and inhibition.
Mode of Action
The compound acts as a competitive antagonist at the GABAAR . This means it binds to the same site on the receptor as the natural ligand (GABA), but without activating the receptor. Instead, it blocks the action of GABA, preventing it from exerting its inhibitory effect.
Pharmacokinetics
The compound has been reported to show low cellular membrane permeability , which could limit its ability to cross the blood-brain barrier and reach its target in the central nervous system. Additionally, it has been found to have mediocre stability toward enzymatic degradation , with half-lives lower than 12 minutes upon incubation with rat liver microsomes . These factors could significantly impact the compound’s bioavailability and effectiveness.
Properties
IUPAC Name |
5-hydroxy-3,9-diazaspiro[5.5]undecan-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.C2HF3O2/c12-7-6-11-8(13)5-9(7)1-3-10-4-2-9;3-2(4,5)1(6)7/h7,10,12H,1-6H2,(H,11,13);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOPFZDRKYMYLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NCC2O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2376117.png)
![1-(4-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2376121.png)
![[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol](/img/structure/B2376122.png)



![4-Cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide](/img/structure/B2376130.png)


![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2376134.png)
![[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2376135.png)
